![molecular formula C23H24F3N3 B12603220 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline CAS No. 918481-32-0](/img/structure/B12603220.png)
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]chinolin umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Chinolinkerns. Ein gängiges Verfahren beinhaltet die Cyclisierung eines geeigneten Anilinderivats mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen, um den Chinolinring zu bilden. Der Piperazinring wird dann durch eine nucleophile Substitutionsreaktion eingeführt, wobei das Chinolinderivat in Gegenwart einer Base mit einem Piperazinderivat reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdruckreaktoren, fortschrittliche Reinigungsverfahren wie Chromatographie und den Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]chinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um vorhandene Doppelbindungen oder Nitrogruppen zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring stattfinden, wobei verschiedene Substituenten mit geeigneten Nucleophilen eingeführt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Verschiedene Nucleophile wie Alkylhalogenide, Amine oder Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinolinderivaten mit Hydroxyl- oder Carbonylgruppen führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen in den Piperazinring einführen können.
Wissenschaftliche Forschungsanwendungen
2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]chinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als Ligand in Rezeptorstudien.
Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.
Wirkmechanismus
The mechanism of action of 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[(4-{2-[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-ol: Ähnliche Struktur, aber mit einer Ethan-1-ol-Gruppe anstelle eines Chinolinrings.
4-(Trifluoromethyl)benzylamin: Enthält die Trifluormethylphenylgruppe, jedoch ohne die Piperazin- und Chinolinkomponenten.
Einzigartigkeit
Die Einzigartigkeit von 2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]chinolin liegt in seiner Kombination eines Chinolinkerns mit einem Piperazinring und einer Trifluormethylphenylgruppe. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht vorhanden sind.
Eigenschaften
CAS-Nummer |
918481-32-0 |
|---|---|
Molekularformel |
C23H24F3N3 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-[[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C23H24F3N3/c24-23(25,26)21-7-3-1-5-18(21)11-12-28-13-15-29(16-14-28)17-20-10-9-19-6-2-4-8-22(19)27-20/h1-10H,11-17H2 |
InChI-Schlüssel |
QRLMJLDCXCNQCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)CC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



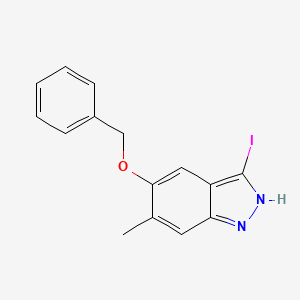
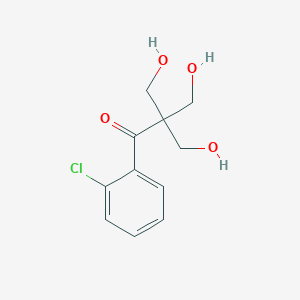
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
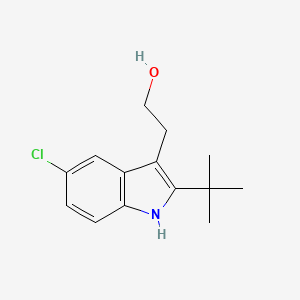
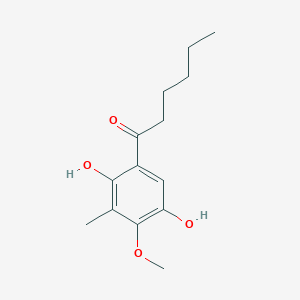
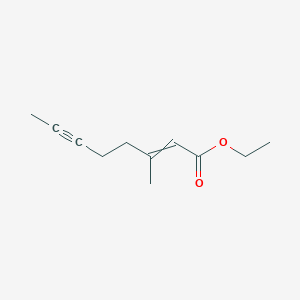
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
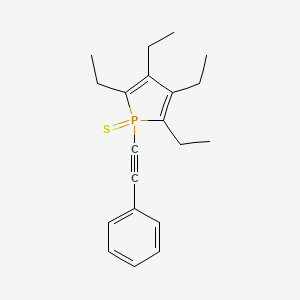
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
